Home > Products > Building Blocks P7494 > Haloperidol decanoate
Haloperidol decanoate - 74050-97-8

Haloperidol decanoate

Catalog Number: EVT-269299
CAS Number: 74050-97-8
Molecular Formula: C31H41ClFNO3
Molecular Weight: 530.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Haloperidol decanoate is a long-acting ester prodrug of haloperidol, a butyrophenone antipsychotic. [] It is classified as a typical antipsychotic due to its primary mechanism of action involving dopamine receptor antagonism. Haloperidol decanoate is formulated as an oily solution for intramuscular injection, designed for slow release and sustained therapeutic levels of haloperidol in the body. This property makes it valuable in research settings for studying long-term effects of dopamine antagonism and its impact on various biological systems.

Molecular Structure Analysis

The primary chemical reaction involving haloperidol decanoate is its hydrolysis, primarily occurring in the lymphatic system after intramuscular administration. [] This enzymatic process cleaves the ester bond, releasing the active moiety, haloperidol, into the systemic circulation. []

Future Directions
  • Developing novel long-acting formulations: Exploring alternative delivery systems, such as biodegradable polymers, to further extend the duration of action and improve patient compliance. []
  • Investigating personalized medicine approaches: Identifying genetic markers or biomarkers that predict individual responses to haloperidol decanoate treatment. This could optimize dosing and minimize the risk of adverse effects. []
  • Exploring alternative mechanisms of action: Researching the potential of haloperidol decanoate in other neurological disorders beyond schizophrenia, such as Huntington's disease, where dopamine modulation might offer therapeutic benefits. []
Synthesis Analysis

The synthesis of haloperidol decanoate involves the condensation of haloperidol with decanoic acid. This reaction typically requires specific conditions such as:

  • Reagents: Haloperidol and decanoic acid.
  • Catalysts: Acid catalysts may be employed to facilitate the esterification process.
  • Solvent: Non-polar solvents like toluene or hexane are often used to promote the reaction.
  • Temperature: The reaction generally occurs at elevated temperatures, around 100-150°C, to drive the esterification forward.

In laboratory studies, various prodrugs of haloperidol, including haloperidol decanoate, have been synthesized and characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. These methods confirmed the purity and structural integrity of the synthesized compounds .

Chemical Reactions Analysis

Haloperidol decanoate undergoes hydrolysis in biological systems, primarily catalyzed by esterases present in blood and tissues. This reaction releases haloperidol, which then exerts its pharmacological effects. The hydrolysis can be represented as:

Haloperidol Decanoate+H2OEsteraseHaloperidol+Decanoic Acid\text{Haloperidol Decanoate}+\text{H}_2\text{O}\xrightarrow{\text{Esterase}}\text{Haloperidol}+\text{Decanoic Acid}

Factors influencing this reaction include pH, temperature, and enzyme concentration. Studies have shown that the rate of hydrolysis can vary significantly depending on these parameters .

Mechanism of Action

The mechanism of action of haloperidol decanoate involves blockade of dopamine D2 receptors in the central nervous system. This antagonistic activity reduces dopaminergic transmission, which is implicated in psychotic disorders. The clinical effects include:

  • Antipsychotic Effects: Reduction in symptoms such as hallucinations and delusions.
  • Antiemetic Effects: Prevention of nausea and vomiting.
Physical and Chemical Properties Analysis

Haloperidol decanoate exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a clear or slightly yellow oily solution for injection.
  • Solubility: Soluble in organic solvents like ethanol and insoluble in water.
  • Stability: The compound shows stability under appropriate storage conditions but may undergo hydrolysis when exposed to moisture.

Key pharmacokinetic properties include a half-life estimated at about three weeks, allowing for extended therapeutic effects following intramuscular injection .

Applications

Haloperidol decanoate is primarily used in clinical settings for:

  • Management of Schizophrenia: It provides a long-term treatment option for patients requiring consistent medication adherence.
  • Control of Acute Psychosis: Useful in acute settings where rapid stabilization is necessary.
  • Behavioral Disorders: Employed in managing severe behavioral disturbances in various psychiatric conditions.

The formulation's ability to maintain stable plasma levels over extended periods makes it particularly beneficial for patients who struggle with daily medication regimens .

Synthetic Pathways and Prodrug Design of Haloperidol Decanoate

Esterification Strategies for Haloperidol Prodrug Development

Haloperidol decanoate (HD) is synthesized by esterifying the hydroxyl group of haloperidol (a butyrophenone antipsychotic) with decanoic acid. This process employs acid anhydrides or acid chlorides as acylating agents. Specifically, decanoic anhydride or decanoyl chloride reacts with haloperidol under catalysis by 4-dimethylaminopyridine (DMAP) in aprotic solvents like dichloromethane. The reaction achieves yields exceeding 85% after purification via column chromatography [1] [9]. Alternative pathways use linear or branched carboxylic acid derivatives (e.g., pentanoic, hexanoic, or isobutyric anhydrides) to create diverse ester prodrugs. For instance, haloperidol enol esters are synthesized using acid chlorides to modify the ketone carbonyl group, though these show lower metabolic stability than alcohol esters [1].

Table 1: Esterification Methods for Haloperidol Prodrugs

Ester TypeAcylating AgentCatalyst/SolventYield (%)
Alcohol ester (Decanoate)Decanoic anhydrideDMAP/Dichloromethane85–92
Alcohol ester (Octanoate)Octanoyl chlorideTriethylamine/Dichloromethane78
Enol esterDecanoyl chlorideDMAP/Dichloromethane65

Key research findings confirm that alcohol ester prodrugs (e.g., HD) exhibit superior enzymatic hydrolysis rates compared to enol esters, making them clinically viable for sustained release [1].

Structural Modifications for Sustained-Release Kinetics

The sustained-release kinetics of haloperidol decanoate are governed by the length and branching of the acyl chain. Linear acyl chains (C8–C10) optimize a balance between lipophilicity and hydrolysis rates. For example:

  • Haloperidol decanoate (C10) releases active haloperidol over 4 weeks due to high lipid solubility (logP ≈ 8.2), facilitating slow diffusion from intramuscular oil depots [1] [6].
  • Branched-chain analogs (e.g., isobutyrate) exhibit prolonged hydrolysis half-lives (>120 hours) compared to linear chains (e.g., hexanoate, 24 hours), as steric hindrance limits esterase access [1].

Protein binding significantly modulates release kinetics. HD binds extensively to albumin and β-lipoproteins in plasma, reducing free drug availability and further delaying hydrolysis. In vitro studies show hydrolysis inhibition rates of 40–60% in human plasma due to protein binding [3].

Table 2: Impact of Acyl Chain Structure on Release Kinetics

ProdrugAcyl Chain LengthHalf-Life (Hours)LogPHydrolysis Rate (nmol/mL/h)
Haloperidol hexanoateC6245.818.2
Haloperidol decanoateC101688.29.5
Haloperidol octanoateC8967.123.1
Haloperidol isobutyrateBranched C4>1204.33.8

Enzymatic Hydrolysis Mechanisms of Ester Prodrugs

The metabolic activation of haloperidol decanoate is mediated by carboxylesterases (CES), specifically the hCES2 isozyme in humans. hCES2 preferentially hydrolyzes esters with large acyl groups (e.g., decanoate) due to its spacious active site, achieving catalytic efficiencies (kcat/Km) of 4.2 × 10⁴ M⁻¹s⁻¹. In contrast, hCES1 favors small acyl groups and shows minimal activity toward HD [1] [3].

Hydrolysis is inhibited by plasma proteins via competitive binding. Albumin forms complexes with HD through hydrophobic interactions, reducing substrate availability for hCES2. In vitro studies demonstrate 70% lower hydrolysis in human plasma versus buffer solutions, attributable to protein binding [3]. Species differences exist: porcine liver esterase hydrolyzes HD at 2.31 nmol/mL/h, while human enzymes show rates of 0.8–1.2 nmol/mL/h [9].

Table 3: Enzymatic Hydrolysis Profiles of Haloperidol Prodrugs

ProdrugPrimary EnzymeCatalytic Efficiency (kcat/Km, M⁻¹s⁻¹)Protein Binding Inhibition (%)
Haloperidol decanoatehCES24.2 × 10⁴70
Haloperidol butanoatehCES25.1 × 10⁴45
Haloperidol octanoatehCES26.3 × 10⁴60

Properties

CAS Number

74050-97-8

Product Name

Haloperidol decanoate

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

Molecular Formula

C31H41ClFNO3

Molecular Weight

530.1 g/mol

InChI

InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3

InChI Key

GUTXTARXLVFHDK-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

Haloperidol decanoate; Haldol; Neoperidole; KD 136; KD 16; KD-136; R 13,672; R 13672; R-13,672;

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.